molecular formula C19H14ClFN4O2 B2390221 N-(3-chloro-4-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 896824-92-3

N-(3-chloro-4-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2390221
CAS No.: 896824-92-3
M. Wt: 384.8
InChI Key: WQAXFQILFHSMCX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a heterocyclic small molecule characterized by a fused pyrido-pyrrolo-pyrimidine core. Key structural features include:

  • A 1,9-dimethyl substitution on the core, enhancing steric bulk and metabolic stability.
  • A 4-oxo-1,4-dihydropyrido group, contributing to hydrogen-bonding interactions.
  • A 3-chloro-4-fluorophenyl carboxamide moiety, which introduces electron-withdrawing effects and modulates hydrophobic interactions.

Its unique halogenated aryl group distinguishes it from related derivatives, likely influencing target binding affinity and pharmacokinetic properties.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4O2/c1-10-4-3-7-25-16(10)23-17-12(19(25)27)9-15(24(17)2)18(26)22-11-5-6-14(21)13(20)8-11/h3-9H,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAXFQILFHSMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC(=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual, and specific characteristics of the target cells

Biological Activity

N-(3-chloro-4-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fused pyrido-pyrrolo-pyrimidine structure with a chloro-fluorophenyl substituent. Its molecular formula is C18H17ClF2N5O and it has a molecular weight of approximately 384.81 g/mol. The presence of multiple nitrogen atoms in the heterocyclic rings contributes to its biological activity.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

  • Inhibition of Enzymes : Many pyrimidine derivatives act as inhibitors of key enzymes involved in cellular processes. For instance, certain derivatives have been shown to inhibit kinases, which play a crucial role in cell signaling pathways.
  • Anticancer Activity : Compounds with pyrimidine scaffolds have demonstrated significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo models.
  • Antimicrobial Properties : The presence of halogenated phenyl groups enhances the antimicrobial efficacy against various pathogens.

Anticancer Activity

A study conducted by Alagarsamy et al. (2015) showed that similar pyrimidine derivatives exhibited potent anticancer activities against several cancer cell lines. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrimidine ring could enhance potency.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)0.5Apoptosis induction
Compound BA549 (Lung Cancer)0.8Kinase inhibition
Compound CHeLa (Cervical Cancer)0.6Cell cycle arrest

Antimicrobial Activity

In vitro studies have shown that compounds similar to this compound exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Case Studies

  • In Vivo Tumor Models : In a study involving xenograft models of human gastric carcinoma, an analogue of the compound demonstrated complete tumor stasis after oral administration. This highlights the potential for clinical applications in cancer therapy.
  • Anti-inflammatory Effects : Research by Dlugosz et al. (2019) indicated that similar compounds possess anti-inflammatory properties by inhibiting cytokine production in macrophages, suggesting a dual role in managing inflammation and cancer.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through various chemical reactions involving pyrido-pyrimidine derivatives. The synthetic pathways often utilize palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions to introduce specific functional groups that enhance biological activity. For instance, studies have shown that modifications at the C-4 position of the core scaffold can lead to compounds with diverse substituents that exhibit promising anticancer properties .

Anticancer Properties

Research indicates that derivatives of pyrido-pyrimidine compounds, including N-(3-chloro-4-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide, exhibit significant cytotoxic effects against various cancer cell lines. A notable study evaluated a series of pyrido-pyrimidine derivatives against the National Cancer Institute's 60 human cancer cell line panel (NCI 60). The results demonstrated selective inhibitory effects against breast and renal cancer cell lines .

Table 1: Summary of Anticancer Activity

Compound NameCancer Cell LineIC50 (µM)Selectivity
Compound 13MCF-7 (Breast)5.0High
Compound 21UO-31 (Renal)4.5High

These findings suggest that specific structural modifications can enhance the selectivity and potency of these compounds as potential chemotherapeutic agents.

Additional Applications

Beyond oncology, there is potential for this compound to be explored in other therapeutic areas such as:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound shares a common core with several analogs, differing primarily in the aryl carboxamide substituents. Key comparisons include:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Structural Differences
Target Compound 3-chloro-4-fluoro C₉H₁₄ClFN₄O₂* ~370.8 (estimated) ~3.4† ~50 (estimated) Dual halogen (Cl, F) at meta/para positions
N-(3-fluorophenyl)-... () 3-fluoro C₁₉H₁₅FN₄O₂ 350.35 2.88 49.51 Single fluorine substituent
N-(3-chloro-2-methylphenyl)-... () 3-chloro-2-methyl C₂₀H₁₇ClN₄O₂* ~380.5 (estimated) ~3.6† ~48 (estimated) Chlorine + methyl group on phenyl
N-(3,5-dimethylphenyl)-... () 3,5-dimethyl C₂₁H₂₀N₄O₂ 360.41 ~3.1† ~45 (estimated) Methyl groups at meta positions
N-(4-isopropylphenyl)-... () 4-isopropyl C₂₄H₂₆N₄O₃ 418.5 ~4.0† ~55 (estimated) Bulky isopropyl group at para position

*Estimated molecular formula/weight based on substituent adjustments.
†logP values estimated using halogen and alkyl group contributions.

Key Observations:
  • Halogen Effects: The dual 3-chloro-4-fluoro substitution in the target compound increases molecular weight and hydrophobicity (higher logP) compared to the mono-fluorinated analog () . Chlorine’s larger atomic radius may enhance hydrophobic interactions in target binding pockets.
  • Steric vs.
  • Methyl vs. Halogen : The 3,5-dimethylphenyl analog () has lower logP than the target compound, suggesting that halogens contribute more significantly to lipophilicity than methyl groups.

Research Findings and Patent Context

  • Patent Derivatives : Pyrrolo-pyridazine carboxamides in –4 highlight the therapeutic relevance of similar scaffolds in kinase inhibition, though their cores differ.
  • Synergistic Halogen Effects : Dual halogenation (Cl/F) in the target compound may mimic strategies seen in FDA-approved drugs (e.g., crizotinib), where halogens optimize target engagement and ADME properties.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and what reaction conditions are critical for optimizing yield?

The compound is synthesized via multi-step organic reactions, including cyclization and coupling steps. For example, intermediates like pyrido-pyrrolo-pyrimidine cores are formed under controlled temperatures (e.g., 80–110°C) using polar aprotic solvents (e.g., DMSO or acetonitrile) . Critical steps include protecting group strategies for the chloro-fluorophenyl moiety and ensuring anhydrous conditions during carboxamide formation. Characterization via 1H^1H-NMR and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the pyrido-pyrrolo-pyrimidine scaffold. Key markers include:

  • 1H^1H-NMR : Signals for methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 7.0–8.5 ppm).
  • 13C^{13}C-NMR : Carbonyl peaks (δ 165–175 ppm) and quaternary carbons in the fused heterocycle. HRMS with electrospray ionization (ESI) ensures accurate molecular weight confirmation (e.g., [M+H]+^+) .

Q. How can researchers assess the compound’s preliminary biological activity, and which assays are recommended?

Initial screening should focus on in vitro cytotoxicity assays (e.g., MTT or ATP-based viability tests) against cancer cell lines. Dose-response curves (IC50_{50}) and selectivity indices (compared to non-cancerous cells) are critical. Structural analogs with pyrrolo-pyrimidine cores have shown kinase inhibition, suggesting kinase profiling (e.g., EGFR or Aurora kinases) as a priority .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different cell lines or assays?

Contradictions may arise due to differences in cell permeability, metabolic stability, or off-target effects. Strategies include:

  • Pharmacokinetic profiling : Measure metabolic stability in liver microsomes.
  • Proteomic profiling : Use affinity chromatography or thermal shift assays to identify unintended targets.
  • Statistical modeling : Apply Design of Experiments (DoE) to isolate variables (e.g., pH, serum content) influencing assay outcomes .

Q. What methodologies are effective for establishing structure-activity relationships (SAR) for this compound?

SAR studies require synthesizing derivatives with modifications to:

  • Chloro-fluorophenyl group : Replace with other halogens (e.g., bromo) or electron-withdrawing groups.
  • Methyl substituents : Test positional isomers (e.g., 1,9-dimethyl vs. 1,7-dimethyl). Biological data from analogs (e.g., thieno-pyrimidines) suggest that substituents at the 3-position significantly modulate potency .

Q. What strategies optimize solubility and stability for in vivo studies?

  • Salt formation : Use hydrochloride or mesylate salts to enhance aqueous solubility.
  • Prodrug approaches : Introduce hydrolyzable groups (e.g., esters) at the carboxamide moiety.
  • Excipient screening : Test cyclodextrins or lipid-based formulations for oral bioavailability. Evidence from similar compounds indicates that logP values >3 may require formulation adjustments .

Q. How can researchers validate the compound’s mechanism of action using computational and experimental methods?

  • Molecular docking : Model interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina).
  • Kinase inhibition assays : Measure IC50_{50} values against recombinant kinases (e.g., CDK2 or BRAF).
  • Gene expression profiling : RNA sequencing can identify downstream pathways affected by treatment .

Methodological Considerations

Q. What chromatographic techniques ensure purity for pharmacological studies?

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) is standard. Monitor purity at 254 nm, targeting ≥95% area under the curve. For chiral purity, use chiral stationary phases (e.g., amylose derivatives) if stereocenters are present .

Q. How should researchers design dose-ranging studies for preclinical models?

Use allometric scaling from in vitro IC50_{50} values. Start with 1/10th the murine LD50_{50} (if available) and apply a 3–5 dose logarithmic series. Monitor toxicity via body weight, organ histopathology, and serum biomarkers (e.g., ALT/AST) .

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